Cas no 30304-58-6 (1H-Benzimidazole,methyl-)

1H-Benzimidazole,methyl- structure
1H-Benzimidazole,methyl- structure
Product Name:1H-Benzimidazole,methyl-
Numero CAS:30304-58-6
MF:C8H8N2
MW:132.162521362305
CID:310816
PubChem ID:11984
Update Time:2025-04-19

1H-Benzimidazole,methyl- Proprietà chimiche e fisiche

Nomi e identificatori

    • 1H-Benzimidazole,methyl-
    • Benzimidazole,methyl- (7CI,8CI)
    • Methylbenzimidazole
    • NSC 6500
    • 2-Methyl-1~{h}-Benzimidazole
    • Q27295516
    • 2-methylbenzoimidazole
    • 2-methyl-1H-benzo[d]imidazole
    • 2-METHYL-1H-1,3-BENZODIAZOLE
    • MFCD00005598
    • 8P7
    • CHEBI:194887
    • FT-0613007
    • EN300-16420
    • 1H-Benzimidazole, methyl-
    • Acetamidine, N-N'-o-phenylene-
    • 2-Methylbenzimidazole, Vetec(TM) reagent grade, 98%
    • BB 0240414
    • UNII-ZH8IWW7Y8B
    • M0286
    • DTXSID5060641
    • AC7835
    • BRN 0112264
    • 2-methyl-benzimidazole
    • NSC-6500
    • TS-01713
    • AE-641/30396016
    • ZH8IWW7Y8B
    • BDBM50404850
    • CS-W013410
    • AB00981800-01
    • 2-methybenzimidazole
    • Q-101088
    • 2-METHYL-1H-1,3-BENZIMIDAZOLE
    • Z55692894
    • CHEMBL309135
    • NSC6500
    • 4-(TRIFLUOROMETHYL)PYRIDINE-3-CARBOXYLICACIDHYDRAZIDE
    • AI3-51528
    • 2-Methylbenzimidazole, 98%
    • AM808087
    • 2-methyl benzimidazole
    • 1H-2-Methylbenzimidazol
    • SCHEMBL111276
    • 2-METHYLBENZIMIDAZOLE
    • Benzimidazole, 2-methyl-
    • SY015991
    • Methyl-2-benzimidazole
    • 2-(Methyl)-Benzimidazole
    • 5-23-06-00320 (Beilstein Handbook Reference)
    • BP-12750
    • DS-1554
    • NS00034712
    • InChI=1/C8H8N2/c1-6-9-7-4-2-3-5-8(7)10-6/h2-5H,1H3,(H,9,10
    • 2-Methyl-1H-benzimidazole
    • 1H-Benzimidazole, 2-methyl-
    • HMS1747B01
    • A15695
    • EINECS 210-411-9
    • 615-15-6
    • AKOS000119165
    • BCP27368
    • 30304-58-6
    • WLN: T56 BM DNJ C1
    • F0401-0069
    • AB00442
    • 2-Methyl-1H-benzoimidazole
    • 1H-2-Methylbenzimidazole
    • Inchi: 1S/C8H8N2/c1-6-9-7-4-2-3-5-8(7)10-6/h2-5H,1H3,(H,9,10)
    • Chiave InChI: LDZYRENCLPUXAX-UHFFFAOYSA-N
    • Sorrisi: N1C(C)=NC2C=CC=CC1=2

Proprietà calcolate

  • Massa esatta: 132.06884
  • Massa monoisotopica: 132.068748
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 0
  • Conta atomi pesanti: 10
  • Conta legami ruotabili: 0
  • Complessità: 124
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.2
  • Superficie polare topologica: 28.7

Proprietà sperimentali

  • Densità: 1.186
  • Punto di ebollizione: 339.4°Cat760mmHg
  • Punto di infiammabilità: 184.5°C
  • PSA: 17.82
Fornitori consigliati
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Shanghai Bent Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.